molecular formula C13H20N4O4 B1442710 tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1201916-87-1

tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Numéro de catalogue B1442710
Numéro CAS: 1201916-87-1
Poids moléculaire: 296.32 g/mol
Clé InChI: JKRMWACLUFEWPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1201916-87-1 . It has a molecular weight of 296.33 . The IUPAC name for this compound is tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature of 4°C .

Applications De Recherche Scientifique

Synthesis of Biologically Active Intermediates

Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate and its derivatives have been synthesized and characterized as intermediates in the production of biologically active compounds. These compounds play a crucial role in the synthesis of various pharmacologically relevant molecules. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016).

Structural Analysis and Reactivity

The structural aspects and reactivity of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate derivatives have been explored in various studies. For example, the compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has been studied for its unique geometry, where the plane of the pyrazole ring forms a specific dihedral angle with the piperidine ring, highlighting its potential utility in further chemical transformations (Richter et al., 2009).

Utility in Synthesis of Complex Molecules

These compounds are also pivotal in the synthesis of complex molecular structures, such as spiropiperidine lactam acetyl-CoA carboxylase inhibitors. The synthesis of these inhibitors involves a streamlined process, demonstrating the versatility of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate in constructing sophisticated chemical entities with potential pharmacological applications (Huard et al., 2012).

Role in Anticancer Drug Synthesis

Additionally, derivatives of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate have been identified as key intermediates in the synthesis of small molecule anticancer drugs. These intermediates contribute to the development of novel therapeutic agents aimed at addressing resistance problems in cancer treatment (Zhang et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H315 and H319 , which indicate that it can cause skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name

tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRMWACLUFEWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of nitropyrazole (3.0 g, 25 mmol), tert-butyl 4-hydroxypiperidine-1-carboxylate (6.0 g, 30 mmol) and triphenylphosphine (7.9 g, 30 mmol) in THF (200 mL) at room temperature was added diisopropyl azodicarboxylate (6.0 g, 30 mmol) and the reaction mixture was stirred for 16 h. The reaction mixture was concentrated and the residue was purified by chromatography (silica, hexanes/ethyl acetate) to provide the desired product (4.2 g, 57%) as a white solid:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

1-Boc-4-hydroxy piperidine (2.6 g, 0.0132 mol), triphenylphosphine (4.1 g, 0.015 mol) and di-tert-butyl azodicarboxylate (3.9 g, 0.0172 mol) are added in portions to a solution of 4-nitro-1H-pyrazole (1.5 g, 0.0132 mol) in THF (40 ml) at 10-15° C. The reaction mixture is stirred at room temperature for 48 h. The mixture is evaporated in a rotary evaporator, and the crude material is chromatographed, giving 2.1 g of a white solid;
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

DIAD (3.92 mL, 19.90 mmol) was added dropwise to a stirred solution of 4-nitro-1H-pyrazole (1.5 g, 13.27 mmol), tert-butyl 4-hydroxypiperidine-1-carboxylate (2.67 g, 13.27 mmol) and triphenylphosphine (5.22 g, 19.90 mmol) in THF (30 mL) cooled to 0° C. under a nitrogen atmosphere. The resulting solution was stirred at 0° C. for 10 minutes then allowed to warm to room temperature and stirred overnight. The mixture was diluted with isohexane (80 mL) and EtOAc (20 mL) and then stirred vigorously. The mixture was filtered and the solid washed with isohexane (20 mL). The combined filtrates were evaporated and the residue was purified by chromatography on silica, eluting with a gradient of 20-50% EtOAc in isohexane. Fractions containing product were combined and evaporated to afford tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate (3.63 g, 92% yield); 1H NMR spectrum: (300 MHz, DMSO) 1.42 (9H, s), 1.79-1.84 (2H, m), 2.01-2.05 (2H, m), 2.87-2.98 (2H, m), 4.40-4.47 (1H, m), 8.28 (1H, s), 8.95 (1H, s). b) A mixture of tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate (3.63 g, 12.25 mmol) and 10% palladium on carbon (0.326 g, 0.31 mmol) in EtOH (200 mL) were stirred under an atmosphere of hydrogen for 18 hours. The mixture was filtered through Celite and the filtrate loaded onto an SCX column. The mixture was eluted first with MeOH and then with a 7M solution of NH3 in MeOH. Fractions containing product were combined and evaporated to afford tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate (2.100 g, 64% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 1.41 (9H, s), 1.65-1.74 (2H, m), 1.89-1.92 (2H, m), 2.81-2.93 (2H, m), 3.75 (2H, s), 3.99 (2H, d), 4.09-4.16 (1H, m), 6.91 (1H, s), 7.06 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=211.0.
Name
Quantity
3.92 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.